molecular formula C16H16ClNO2 B1422484 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225770-38-6

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1422484
CAS No.: 1225770-38-6
M. Wt: 289.75 g/mol
InChI Key: ASMBLZNRFAWEFA-UHFFFAOYSA-N
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Description

Background and Significance of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

The acetamide class of organic compounds has demonstrated considerable importance in pharmaceutical and chemical research, with this compound emerging as a particularly noteworthy representative of this family. This compound, bearing the Chemical Abstracts Service registry number 1225770-38-6, exhibits a molecular formula of C₁₆H₁₆ClNO₂ and a molecular weight of 289.76 grams per mole. The structural complexity of this molecule arises from the presence of multiple functional groups, including a chloroacetamide core, a phenoxymethyl substituent, and a benzyl linkage, which collectively contribute to its unique chemical and biological properties.

The significance of this compound extends beyond its structural novelty to encompass its potential applications in medicinal chemistry and biochemical research. Recent investigations have highlighted the utility of compounds containing phenoxy acetamide core structures, which have garnered substantial attention due to their demonstrated antibacterial properties and their ability to serve as synthetic intermediates in the development of more complex pharmaceutical agents. The presence of the chloroacetamide moiety in this compound is particularly significant, as such structures have been extensively studied for their capacity to interact with various enzymes and proteins through mechanisms including hydrogen bonding and hydrophobic interactions.

The synthesis of this compound typically involves the reaction of 4-(phenoxymethyl)benzylamine with chloroacetyl chloride, conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane, at controlled low temperatures to manage the exothermic nature of the reaction. This synthetic approach represents a well-established methodology for the preparation of chloroacetamide derivatives, which has been extensively documented in the literature for similar compounds within this chemical class.

Property Value Reference
Chemical Abstracts Service Number 1225770-38-6
Molecular Formula C₁₆H₁₆ClNO₂
Molecular Weight 289.76 g/mol
SMILES Code O=C(NCC1=CC=C(COC2=CC=CC=C2)C=C1)CCl
MDL Number MFCD16488172

The structural characteristics of this compound contribute to its potential as a research tool in biochemical studies. The compound's ability to interact with biological molecules through various mechanisms makes it valuable for investigating enzyme functions and protein interactions. Furthermore, the phenoxymethyl group attached to the benzyl ring provides additional sites for molecular recognition and binding, potentially enhancing the compound's selectivity for specific biological targets.

Objectives and Scope of the Research

The primary objective of research involving this compound centers on understanding its chemical properties, synthetic pathways, and potential applications in both pharmaceutical development and biochemical research. The scope of such investigations encompasses multiple dimensions, ranging from fundamental chemical characterization to exploring its utility as a building block for more complex molecular structures and its potential role in drug discovery programs.

One significant research objective involves the comprehensive characterization of the compound's chemical reactivity patterns. The chloroacetamide functionality present in this compound can undergo various chemical transformations, including nucleophilic substitution reactions, hydrolysis under specific conditions, and oxidation processes that may modify the phenoxymethyl substituent. Understanding these reactivity patterns is crucial for developing synthetic strategies that utilize this compound as an intermediate in the preparation of more complex pharmaceutical agents.

The research scope also extends to investigating the compound's behavior in biological systems, particularly its interactions with enzymes and proteins. Studies have indicated that compounds of this structural class can influence biological molecular functions through mechanisms such as hydrogen bonding and hydrophobic interactions, making them valuable tools for biochemical research. The specific structural features of this compound, including the phenoxymethyl group and the chloroacetamide moiety, provide multiple sites for potential interactions with biological macromolecules.

Another important research objective involves exploring the synthetic utility of this compound in the preparation of related acetamide derivatives. The literature has documented extensive work on the synthesis of N-aryl-2-chloroacetamides and related compounds, with various research groups developing improved methodologies for their preparation and subsequent transformation into biologically active molecules. The phenoxymethyl substituent in this compound provides unique opportunities for further functionalization and derivatization, potentially leading to the development of novel pharmaceutical agents with enhanced biological activities.

Research Area Focus Expected Outcomes
Chemical Characterization Reactivity patterns and stability studies Understanding of chemical behavior under various conditions
Biological Interactions Enzyme and protein binding studies Identification of potential biological targets
Synthetic Applications Use as intermediate in pharmaceutical synthesis Development of new drug candidates
Structure-Activity Relationships Correlation between structure and biological activity Optimization of molecular design

The research scope further encompasses the investigation of structure-activity relationships, particularly focusing on how the specific arrangement of functional groups in this compound influences its biological and chemical properties. This type of analysis is fundamental to medicinal chemistry research, as it provides insights into how molecular modifications can enhance or diminish desired activities while minimizing unwanted effects.

Properties

IUPAC Name

2-chloro-N-[[4-(phenoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBLZNRFAWEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 4-(phenoxymethyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxy acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of phenoxy acids.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The phenoxymethyl group can interact with hydrophobic pockets in proteins, while the chloro group can form hydrogen bonds or electrostatic interactions with amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The chloroacetamide family shares a common backbone (Cl-CH₂-C(O)-NH-), but variations in the aryl/alkyl substituents significantly influence their physicochemical properties and applications. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide 4-(Phenoxymethyl)benzyl C₁₆H₁₆ClNO₃ 305.76 Pharmaceutical intermediate
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO 187.60 Intermediate for quinoline derivatives
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl C₈H₈ClN₂O₃S 247.68 PARP-1 inhibitor synthesis
2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide 4-(Pyrimidin-2-ylsulfamoyl)phenyl C₁₂H₁₂ClN₅O₃S 341.77 Antimicrobial agents
2-Chloro-N-{[4-(morpholin-4-yl)methyl]phenyl}acetamide 4-(Morpholinylmethyl)phenyl C₁₄H₁₈ClN₂O₂ 297.76 GPCR ligand synthesis
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl-6-methylphenyl C₁₁H₁₄ClNO 211.69 Pesticide transformation product

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 2-chloro-N-(4-sulfamoylphenyl)acetamide (sulfamoyl group) exhibit enhanced hydrogen-bonding capacity, improving solubility in polar solvents .
  • Electron-Donating Groups (EDGs): The phenoxymethyl group in the target compound increases lipophilicity, favoring membrane permeability in drug design .
  • Heterocyclic Moieties : Pyrimidine or morpholine substituents (e.g., ) introduce sites for hydrogen bonding and π-π stacking, critical for enzyme inhibition (e.g., MMP or PARP-1 targets).
Physicochemical Properties
  • Solubility: The phenoxymethyl group in the target compound reduces aqueous solubility (logP ~2.8) compared to sulfamoyl derivatives (logP ~1.2) .
  • Thermal Stability : Crystallographic studies (e.g., ) reveal that synperiplanar conformations of the C-Cl and C=O bonds enhance stability via intramolecular hydrogen bonding (N-H⋯O).

Biological Activity

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of a chloro group and a phenoxymethyl moiety, which contribute to its unique chemical reactivity. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, making it versatile in synthetic applications.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
Nucleophilic SubstitutionChloro group can be replaced by nucleophiles like amines or thiols.
OxidationThe phenoxymethyl group can be oxidized to form phenoxy acids.
ReductionThe amide group can be reduced to form amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of enzymes or receptors involved in inflammatory pathways. The phenoxymethyl group facilitates interactions with hydrophobic regions of proteins, while the chloro group can engage in hydrogen bonding or electrostatic interactions with amino acid residues.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on chloroacetamides showed that compounds with similar structures were effective against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by disrupting essential cellular pathways. The specific mechanisms remain under investigation, but preliminary results indicate potential efficacy against certain cancer cell lines.

Case Studies

  • Antimicrobial Testing : A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, including this compound. The study confirmed that the biological activity varied with the position of substituents on the phenyl ring, highlighting the significance of lipophilicity in enhancing antimicrobial efficacy .
  • Medicinal Chemistry Applications : In a series of experiments aimed at synthesizing novel pharmaceutical agents, this compound was utilized as an intermediate. Its unique functional groups allowed for the development of compounds with improved bioactivity profiles .
  • Enzyme Interaction Studies : The compound has been employed as a probe in enzyme interaction studies, demonstrating its ability to bind selectively to certain enzyme active sites, thereby inhibiting their function and providing insights into enzyme kinetics .

Q & A

Q. What are the key synthetic routes for 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the acetamide core. A common approach includes:
  • Chloroacetamide activation : Reacting 2-chloroacetamide with a benzylamine derivative (e.g., [4-(phenoxymethyl)phenyl]methylamine) in the presence of a weak base like K₂CO₃ to facilitate nucleophilic substitution .
  • Coupling optimization : Using acetonitrile as a solvent at room temperature with prolonged stirring (24 hours) to ensure complete reaction, monitored via TLC .
  • Purification : Post-reaction filtration to remove excess base, followed by solvent evaporation under reduced pressure .
    Critical conditions include maintaining anhydrous environments to prevent hydrolysis of the chloroacetamide group and precise stoichiometry to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic validation :
  • ¹H/¹³C NMR : Verify methylene (-CH₂-) linkages between the acetamide and phenoxymethyl groups (δ ~4.0–4.5 ppm for -CH₂-Cl and -CH₂-O-) .
  • FTIR : Confirm C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
  • Single-crystal XRD : Resolve stereochemical conformation, particularly the spatial arrangement of the phenoxymethyl substituent .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis yield of this compound?

  • Methodological Answer :
  • Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in the nucleophilic substitution step .
  • Machine learning (ML)-guided optimization : Train models on reaction parameters (e.g., solvent polarity, base strength) from existing datasets to predict optimal conditions (e.g., K₂CO₃ vs. NaHCO₃ efficiency) .
  • Feedback loops : Integrate experimental yields with computational data to iteratively refine reaction pathways .

Q. How can contradictions in biological activity data across different assay systems be resolved?

  • Methodological Answer :
  • Assay standardization :
  • Use isogenic cell lines to control genetic variability in cytotoxicity studies (e.g., HepG2 vs. HEK293 for hepatotoxicity profiling) .
  • Normalize enzyme inhibition assays (e.g., IC₅₀) against positive controls (e.g., staurosporine for kinase assays) .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human vs. murine) to explain interspecies discrepancies .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Reactor design : Use flow chemistry to control exothermic reactions (e.g., chloroacetamide activation) and minimize racemization .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation in real time .
  • Crystallization control : Optimize cooling rates during recrystallization to prevent polymorphic transitions that alter bioactivity .

Q. How to design derivatives to enhance target specificity in enzyme inhibition studies?

  • Methodological Answer :
  • Structure-activity relationship (SAR) :
  • Modify the phenoxymethyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets .
  • Introduce bioisosteres (e.g., replacing Cl with CF₃) to improve metabolic stability without compromising potency .
  • Molecular docking : Screen derivatives against target enzymes (e.g., COX-2 or HDACs) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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